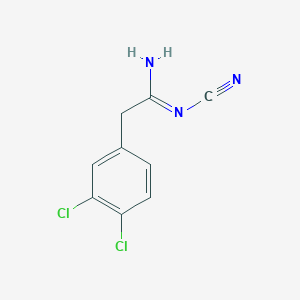

N'-cyano-2-(3,4-dichlorophenyl)ethanimidamide

Description

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

Table 2: IR spectral assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3338 | N–H stretching |

| 2215 | Cyano group (C≡N) |

| 1580–1450 | Aromatic C=C vibrations |

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS : Molecular ion peak at m/z 227.0017 [M+H]⁺.

- Fragmentation pattern: Loss of Cl (35.5 amu) and CN (26 amu) groups observed.

Thermodynamic and Kinetic Properties

Table 3: Physicochemical properties

The compound exhibits limited aqueous solubility due to its hydrophobic dichlorophenyl group. Stability studies suggest sensitivity to hydrolysis under acidic conditions, attributed to the labile cyanoimino group.

Computational Modeling

Density Functional Theory (DFT) Analysis

- HOMO-LUMO gap : 5.2 eV, indicating moderate chemical stability.

- Molecular electrostatic potential (MEP) : Electron-rich regions localized near the cyano and amidine groups, favoring electrophilic attacks.

Table 4: DFT-derived parameters

| Parameter | Value (eV) |

|---|---|

| HOMO energy | -6.8 |

| LUMO energy | -1.6 |

| Dipole moment | 4.2 Debye |

Molecular dynamics simulations predict strong binding affinity (-9.8 kcal/mol) to cytochrome P450 enzymes, suggesting metabolic liability.

Properties

IUPAC Name |

N'-cyano-2-(3,4-dichlorophenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-7-2-1-6(3-8(7)11)4-9(13)14-5-12/h1-3H,4H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJZOLMBOBRFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=NC#N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346769 | |

| Record name | N'-cyano-2-(3,4-dichlorophenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55770-03-1 | |

| Record name | N'-cyano-2-(3,4-dichlorophenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(Cyanoimino)-3,4-dichlorophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of N'-cyano-2-(3,4-dichlorophenyl)ethanimidamide typically involves the reaction of substituted aryl amines or their derivatives with cyanamide or related cyano-containing reagents. The process often employs multi-step reactions, including formation of intermediate imidamide or guanidine derivatives, followed by cyano group introduction.

Key Preparation Process (Based on Patent US8138350B2)

A preferred and well-documented method involves a multi-step process that can be performed as a one-pot synthesis or in sequential steps:

- Starting Materials : Compounds of the formula (VI), cyanamide, and compounds of formula (VIII) (specific to the target substitution pattern).

- Reaction Conditions :

- Temperature range: from -100°C to +200°C, preferably between -50°C and 150°C.

- Typical reaction time: 5 minutes to 48 hours.

- Pressure: Atmospheric or up to 15 bar.

- Protective atmosphere: Nitrogen, helium, or argon.

- Solvents/Diluents : Amides such as hexamethylenephosphoric triamide, formamide, N-methylformamide, and especially N,N-dimethylformamide are preferred for the third reaction step.

- Purification : Recrystallization, distillation under reduced pressure, or column chromatography.

This method is adapted from the synthesis of arylaminoethylenecyanamides and related compounds, ensuring high purity and yield of the target imidamide derivative.

Reaction Mechanism and Stepwise Synthesis

The synthetic route generally follows these steps:

| Step Number | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of arylaminoethylenecyanamide intermediate | Reaction of 3,4-dichlorophenyl derivatives with cyanamide | Analogous to literature precedent (H. Schäfer, K. Gewald, 1976) |

| 2 | Cyclization or further substitution to form the ethanimidamide structure | Heating in amide solvents, optionally under inert atmosphere | One-pot process possible |

| 3 | Final purification and isolation | Recrystallization or chromatography | Ensures removal of impurities and by-products |

The reaction can be tuned by adjusting temperature, time, and solvent to optimize yield and purity.

Alternative Synthetic Approaches

While the main patent route is well-established, other synthetic methods for related cyanoguanidine or imidamide derivatives provide insight:

- Microwave-assisted synthesis has been reported to enhance reaction rates and yields for similar compounds, using copper catalysts and aqueous media at mild temperatures (20°C) under sealed conditions for short durations (~20 min).

- Condensation reactions of formamidine hydrochloride with substituted ethyl malonates or cyanoacetates in the presence of bases (e.g., potassium hydroxide) in ethanol or mixed solvents at ambient or reflux temperatures have been used to prepare related imidamide derivatives with moderate to high yields.

- Use of orthoesters in the presence of cyanamide and substituted amines facilitates the formation of N'-cyanoimidamide derivatives under controlled heating, often at the boiling point of the orthoester, providing a one-pot synthetic route.

Detailed Data Table of Representative Reaction Conditions and Yields

Research Findings and Notes

- The one-pot process for preparation is preferred due to operational simplicity and efficiency, often eliminating the need for intermediate isolation.

- Reaction times and temperatures are highly variable depending on the substituents and solvent system but generally favor mild to moderate heating to avoid decomposition.

- Protective atmospheres (nitrogen, argon) are used to prevent oxidation or side reactions.

- Purification methods such as recrystallization or chromatography are critical to achieving high purity, especially for pharmaceutical-grade compounds.

- Microwave-assisted protocols offer promising alternatives for rapid synthesis with comparable yields and cleaner reaction profiles.

- Use of amide solvents like N,N-dimethylformamide enhances solubility and reaction kinetics in the final step of the preparation.

Summary Table: Advantages and Disadvantages of Preparation Methods

| Preparation Method | Advantages | Disadvantages |

|---|---|---|

| Multi-step with cyanamide and orthoesters (Patent method) | High purity, scalable, well-documented | Longer reaction times (up to 48 h), requires careful temperature control |

| Microwave-assisted aqueous synthesis | Rapid, high yield, environmentally friendly solvents | Requires specialized equipment, limited substrate scope |

| Base-catalyzed condensation in ethanol | Simple reagents, moderate conditions | Moderate yields, longer reaction times (days) |

| Solvent-free sodium methoxide catalysis | Green chemistry approach, no solvent waste | Lower yields, limited to specific substrates |

Chemical Reactions Analysis

Types of Reactions

N’-cyano-2-(3,4-dichlorophenyl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Chemistry

- Precursor for Synthesis : N'-cyano-2-(3,4-dichlorophenyl)ethanimidamide serves as a precursor for synthesizing more complex molecules. Its ability to undergo diverse chemical reactions makes it a valuable building block in organic synthesis.

- Mechanistic Studies : The compound is used to study reaction mechanisms due to its reactivity profile. Understanding these mechanisms can lead to the development of new synthetic methodologies.

Biology

- Cancer Research : Recent studies have highlighted the compound's potential in targeting the Arylhydrocarbon Receptor (AhR), which plays a role in breast cancer progression. A series of derivatives have shown selective cytotoxicity against cancerous cell lines while sparing normal cells . This specificity suggests that this compound and its analogs could be developed into therapeutic agents for breast cancer treatment.

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials due to its unique properties and reactivity. Its applications extend to the development of agrochemicals and pharmaceuticals.

Case Study 1: Breast Cancer Cell Line Specificity

A study focused on the development of ligands targeting AhR demonstrated that this compound derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict the efficacy of these compounds, revealing selectivity ratios as high as 500-fold compared to healthy breast cell lines .

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that this compound interacts with specific molecular targets within cancer cells. This interaction modulates cellular pathways involved in proliferation and apoptosis, making it a candidate for further drug development .

Mechanism of Action

The mechanism of action of N’-cyano-2-(3,4-dichlorophenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Aromatic Compounds

(a) 3-Chloro-N-phenyl-phthalimide (CAS not specified, Fig. 1 in )

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : ~265.67 g/mol (estimated).

- Key Features : Contains a chloro-substituted phthalimide core and a phenyl group.

- Applications: Used as a monomer for polyimide synthesis, requiring high purity for polymerization .

Comparison :

- Structural Differences : The phthalimide core introduces a rigid, planar structure compared to the flexible ethanimidamide backbone of the target compound.

- Functional Groups: Lacks the cyano group but shares a chloro-substituted aromatic ring.

(b) Chloroacetamide Derivatives ()

Examples include:

- 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)

- 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide

Comparison :

Compounds with Cyano Groups

(a) 3-(2-Chloro-phenyl)-isoxazole-5-carbaldehyde (CAS 377051-52-0)

Comparison :

- Functional Groups : Features an isoxazole ring and aldehyde group instead of ethanimidamide.

- Chloro Substituent : Single chloro group on the phenyl ring vs. dichloro in the target compound.

Physicochemical Property Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| N'-cyano-2-(3,4-dichlorophenyl)ethanimidamide | C₉H₇Cl₂N₃ | 228.078 | 1.37 | 143–145 | 372.1 |

| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | ~265.67 | Not reported | Not reported | Not reported |

| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | 1.13 | 39–41 | 313.8 |

| 3-(2-Chloro-phenyl)-isoxazole-5-carbaldehyde | C₁₀H₆ClNO₂ | 207.613 | Not reported | Not reported | Not reported |

Key Observations :

- The target compound has a higher density than alachlor (1.37 vs. 1.13 g/cm³), likely due to the dichlorophenyl group’s electron-withdrawing effects .

- Its melting point (143–145°C) is significantly higher than alachlor’s (39–41°C), reflecting stronger intermolecular forces from polar cyano and dichlorophenyl groups.

Research Findings and Implications

- Bioactivity Potential: The dichlorophenyl and cyano groups may enhance binding to biological targets, as seen in pesticidal chloroacetamides . However, the ethanimidamide backbone could offer unique reactivity compared to acetamides or phthalimides.

- Synthetic Challenges: High-purity synthesis of this compound may require specialized conditions, akin to 3-chloro-N-phenyl-phthalimide’s stringent purification for polymer synthesis .

Biological Activity

N'-cyano-2-(3,4-dichlorophenyl)ethanimidamide, with the molecular formula CHClN and CAS number 55770-03-1, is a chemical compound recognized for its unique structure and diverse biological activities. Its synthesis typically involves the reaction of 3,4-dichlorobenzonitrile with ethylenediamine under controlled conditions, highlighting its significance in both chemical and biological research applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, leading to significant effects on cellular processes. The compound's reactivity is influenced by its functional groups and structural arrangement, which allow it to participate in various biochemical reactions.

Research Findings

Recent studies have demonstrated the potential of this compound in several biological contexts:

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of cancer cell lines. In particular, it has been evaluated for its effects on breast cancer cells, where it exhibited selective cytotoxicity while sparing normal cells .

- Anti-inflammatory Properties : Preliminary evaluations indicate that this compound may inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory effects. This activity is critical given the role of inflammation in various chronic diseases .

- Interaction with Enzymes : The compound's ability to bind to specific enzymes may alter their activity, potentially providing therapeutic avenues for diseases linked to enzyme dysfunction.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Breast Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells revealed that this compound could significantly reduce cell viability at concentrations as low as 1 nM. The study employed both MTT assays and sulforhodamine B assays to confirm cytotoxicity and avoid false positives associated with metabolic interference .

- Macrophage Activation : In another study focusing on RAW264.7 macrophages, this compound was tested for its ability to inhibit LPS-induced nitric oxide production. Results indicated a dose-dependent inhibition, underscoring its potential as an anti-inflammatory agent .

Comparative Analysis

A comparison with similar compounds provides insight into the unique properties of this compound:

| Compound | Structure | Biological Activity | Notable Applications |

|---|---|---|---|

| This compound | Structure | Anticancer, Anti-inflammatory | Cancer research, Drug development |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | Similar | Anticancer | Targeting AhR in cancer therapy |

| ANI-7 | Related derivative | Cytotoxic properties | Cancer treatment research |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-cyano-2-(3,4-dichlorophenyl)ethanimidamide, and how can reaction conditions be optimized?

- Methodology : A condensation reaction between 3,4-dichloroaniline and cyanoacetic acid derivatives under acidic or basic conditions is a common approach. For example, carbodiimide-based condensing agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base can facilitate amide bond formation. Reaction optimization may involve temperature control (e.g., 273 K for 3 hours) and stoichiometric ratios to minimize side products .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., dichloromethane/ethyl acetate mixtures) .

Q. How can the structural identity and purity of this compound be confirmed?

- Analytical Techniques :

- X-ray crystallography to resolve bond angles (e.g., dihedral angles between aromatic rings) .

- Spectroscopy :

- NMR : Analyze and signals for cyano (-CN), imidamide (-NH-C≡N), and aryl protons.

- IR : Confirm C≡N stretching (~2200 cm) and N-H bending (~1600 cm) .

- HPLC/UV-Vis : Purity assessment using λmax ~255 nm .

Advanced Research Questions

Q. How can researchers address low yields or impurities in the synthesis of this compound?

- Troubleshooting :

- Byproduct Formation : Use scavengers (e.g., activated charcoal) during recrystallization.

- Catalyst Optimization : Replace EDC·HCl with DCC or HOBt for improved coupling efficiency .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) for challenging separations .

Q. What are the stability considerations for N'-cyano-2-(3,4-dichlorophenyl)ethanimidamide under varying storage conditions?

- Stability Data :

- Store at -20°C in airtight containers to prevent hydrolysis of the cyano group .

- Avoid prolonged exposure to light, as aryl chlorides may degrade via photolytic pathways .

- Monitoring : Periodic FT-IR or mass spectrometry to detect decomposition products (e.g., free 3,4-dichloroaniline) .

Q. How can researchers investigate the herbicidal activity of this compound, and what mechanistic models are applicable?

- Experimental Design :

- Bioassays : Test inhibition of photosynthesis in Chlamydomonas reinhardtii or Arabidopsis thaliana via chlorophyll fluorescence assays .

- Molecular Docking : Compare structural analogs (e.g., linuron) to identify binding motifs in Photosystem II D1 protein .

Q. What strategies are effective in resolving contradictions in toxicological data for this compound?

- Contradiction Analysis :

- In Vitro vs. In Vivo : Perform parallel Ames tests (mutagenicity) and zebrafish embryo assays to reconcile discrepancies .

- Dose-Dependency : Use log-dose response curves to identify thresholds for cytotoxicity .

Q. How can computational chemistry aid in predicting the reactivity of N'-cyano-2-(3,4-dichlorophenyl)ethanimidamide?

- Modeling Approaches :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic sites (e.g., cyano group reactivity) .

- QSAR : Corrogate electronic parameters (HOMO/LUMO energies) with herbicidal activity .

- Validation : Compare computational results with experimental kinetic data (e.g., hydrolysis rates in buffered solutions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.